molecular formula C25H28N2O10 B14766919 Thalidomide-5'-propargyl-PEG4-acid

Thalidomide-5'-propargyl-PEG4-acid

カタログ番号: B14766919
分子量: 516.5 g/mol
InChIキー: JVKWMCIOZHPNNI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thalidomide-5’-propargyl-PEG4-acid is a derivative of thalidomide, a compound historically known for its use as a sedative and treatment for morning sickness, which later revealed severe teratogenic effects. This derivative is primarily used in the synthesis of proteolysis targeting chimeras (PROTACs), which are molecules designed to selectively degrade target proteins. The compound incorporates a polyethylene glycol (PEG) linker, enhancing its solubility and facilitating its conjugation with other molecules .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-5’-propargyl-PEG4-acid typically involves the conjugation of thalidomide with a PEG linker that terminates in a propargyl group. The process often employs activators such as HATU or EDC to facilitate the formation of stable amide bonds between the carboxylic acid group of the PEG linker and the primary amine groups of thalidomide .

Industrial Production Methods: Industrial production of Thalidomide-5’-propargyl-PEG4-acid follows similar synthetic routes but on a larger scale. The process ensures high purity and consistency, often involving rigorous quality control measures to maintain the integrity of the final product .

化学反応の分析

Types of Reactions: Thalidomide-5’-propargyl-PEG4-acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

科学的研究の応用

Thalidomide-5’-propargyl-PEG4-acid is extensively used in scientific research, particularly in the development of PROTACs. These chimeric molecules exploit the ubiquitin-proteasome system to selectively degrade target proteins, offering a novel approach to drug discovery and therapeutic interventions . The compound’s applications span various fields:

    Chemistry: Used as a building block for complex molecular architectures.

    Biology: Facilitates the study of protein-protein interactions and protein degradation pathways.

    Medicine: Potential therapeutic applications in cancer and other diseases by targeting specific proteins for degradation.

    Industry: Employed in the synthesis of advanced materials and bioconjugates

作用機序

類似化合物との比較

Thalidomide-5’-propargyl-PEG4-acid is unique due to its incorporation of a PEG linker and a propargyl group, which enhance its solubility and facilitate its conjugation with other molecules. Similar compounds include:

These compounds share similar applications but differ in their specific functional groups and linkers, which can influence their reactivity and suitability for different applications.

特性

分子式

C25H28N2O10

分子量

516.5 g/mol

IUPAC名

3-[2-[2-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]prop-2-ynoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C25H28N2O10/c28-21-6-5-20(23(31)26-21)27-24(32)18-4-3-17(16-19(18)25(27)33)2-1-8-34-10-12-36-14-15-37-13-11-35-9-7-22(29)30/h3-4,16,20H,5-15H2,(H,29,30)(H,26,28,31)

InChIキー

JVKWMCIOZHPNNI-UHFFFAOYSA-N

正規SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)C#CCOCCOCCOCCOCCC(=O)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。